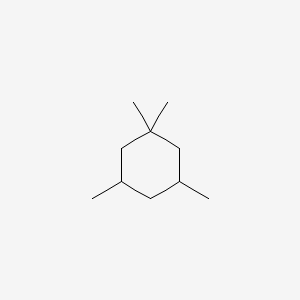

1,1,3,5-Tetramethylcyclohexane

Description

Contextualization within Cyclohexane (B81311) Chemistry and Alicyclic Hydrocarbons

As a derivative of cyclohexane, 1,1,3,5-tetramethylcyclohexane is a cornerstone in the study of alicyclic hydrocarbons. Cyclohexanes are non-polar compounds, insoluble in water but soluble in organic solvents. cymitquimica.com The study of substituted cyclohexanes, such as the tetramethyl derivative, is crucial for understanding how substituent groups influence the conformational preferences and reactivity of the cyclohexane ring. The principles derived from the conformational analysis of these molecules are foundational to modern organic chemistry. docsity.com

The chair conformation is the most stable arrangement for the cyclohexane ring. However, the introduction of multiple substituents, as in this compound, leads to complex steric interactions that can influence the relative stability of different conformations. docsity.com The study of these interactions provides a deeper understanding of the energetic landscape of cyclic molecules.

Significance in Advanced Organic Synthesis and Structural Studies

This compound and its isomers are instrumental in advanced organic synthesis and detailed structural studies. The compound's well-defined stereochemistry makes it an excellent model for investigating reaction mechanisms and the influence of steric hindrance. For instance, the equilibration of its cis and trans isomers has been a subject of study to determine the energetic cost of specific steric interactions, such as the 1,3-diaxial methyl-methyl interaction. acs.org

In structural studies, the analysis of this compound through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data on the conformational dynamics of the cyclohexane ring. These studies help in quantifying the energy barriers between different chair and boat conformations, offering a more precise picture of the molecule's three-dimensional structure and behavior. cdnsciencepub.com

Overview of Contemporary Research Perspectives

Modern research continues to explore the properties and potential applications of this compound. Its chemical stability and resistance to oxidation make it a candidate for use as a solvent in specific chemical reactions. cymitquimica.com Furthermore, its derivatives are being investigated for their potential applications in various fields. For example, related tetramethylcyclohexane structures are used in the synthesis of materials with unique properties. smolecule.com

Current research also focuses on the computational modeling of this compound to complement experimental findings. These computational studies provide detailed insights into the molecule's electronic structure and conformational energetics, which are challenging to obtain through experimental methods alone. acs.org The synergy between experimental and computational approaches continues to deepen our understanding of this fundamental molecule and its role in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,5-tetramethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJSMJIXPQLESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871393 | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-65-4, 50876-31-8, 50876-32-9 | |

| Record name | Cyclohexane, 1,1,3,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1,3,5-tetramethyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexne, 1,1,3,5-tetramethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Isomeric Relationships

Cis-Trans Isomerism of 1,1,3,5-Tetramethylcyclohexane

The substitution pattern of this compound, with a gem-dimethyl group at C1 and single methyl groups at C3 and C5, gives rise to cis-trans isomerism. This isomerism is defined by the relative spatial orientation of the methyl groups at the C3 and C5 positions with respect to each other.

In substituted cyclohexane (B81311) systems, configurational isomers, such as cis and trans, are distinct compounds that cannot be interconverted through bond rotation. windows.net They arise from the different possible arrangements of substituents on the ring. For this compound, the two key isomers are cis-1,1,3,5-tetramethylcyclohexane (B13810969) and trans-1,1,3,5-tetramethylcyclohexane (B13797274). nist.gov

These isomers exist predominantly in chair conformations to minimize angle and torsional strain. askthenerd.com The stability of each isomer is determined by the steric interactions of the methyl groups, particularly the unfavorable 1,3-diaxial interactions.

cis-1,1,3,5-Tetramethylcyclohexane : In this isomer, the methyl groups at C3 and C5 are on the same side of the ring. It can exist in a chair conformation where both the C3 and C5 methyl groups occupy equatorial positions. This arrangement is sterically favorable as it minimizes repulsive interactions. doubtnut.comdocsity.com The gem-dimethyl groups at C1 will have one axial and one equatorial methyl group. The primary steric strain in the most stable conformer arises from two 1,3-diaxial interactions between the axial C1-methyl group and the axial hydrogens at C3 and C5. doubtnut.cominfinitylearn.com

trans-1,1,3,5-Tetramethylcyclohexane : In the trans isomer, the methyl groups at C3 and C5 are on opposite sides of the ring. In any chair conformation, one of these methyl groups must be axial while the other is equatorial. docsity.com This arrangement results in a significant, high-energy 1,3-diaxial interaction between the axial methyl group at C1 and the axial methyl group at either C3 or C5. infinitylearn.comacs.org This severe steric strain makes the trans isomer considerably less stable than the cis isomer.

An experimental study measuring the equilibration of the two isomers found the cis isomer to be more stable by approximately 3.7 kcal/mol. acs.orgchegg.com This energy difference is attributed to the presence of a destabilizing 1,3-diaxial dimethyl interaction in the trans configuration. acs.org

| Isomer | Most Stable Conformation (C3, C5 Methyl Groups) | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| cis-1,1,3,5-Tetramethylcyclohexane | Diequatorial | Two 1,3-diaxial Me/H interactions. doubtnut.com | More stable. doubtnut.comtardigrade.in |

| trans-1,1,3,5-Tetramethylcyclohexane | Axial/Equatorial | One 1,3-diaxial Me/Me interaction and two 1,3-diaxial Me/H interactions. infinitylearn.com | Less stable by ~3.7 kcal/mol. acs.orgchegg.com |

The synthesis of this compound can result in a mixture of cis and trans isomers. The equilibration of this mixture has been studied at elevated temperatures (520-631 K), demonstrating the conversion between the two forms. acs.org Separation of the stereoisomers can be challenging due to their similar physical properties. However, techniques like fractional distillation or preparative gas chromatography are often employed for separating such isomers. nist.gov

The individual isomers have been characterized and are available commercially. tcichemicals.com Their properties are distinct, allowing for their identification.

| Property | cis-1,1,3,5-Tetramethylcyclohexane | trans-1,1,3,5-Tetramethylcyclohexane |

|---|---|---|

| CAS Number | 50876-32-9 nist.gov | 50876-31-8 pnnl.gov |

| Molecular Formula | C₁₀H₂₀ nist.govnih.gov | |

| Molecular Weight | 140.27 g/mol tcichemicals.comnih.gov | |

| Appearance | Colorless liquid tcichemicals.com | Data not specified, likely a liquid |

| Boiling Point | 148 °C (at 260 mmHg) tcichemicals.com | Data not available |

| Refractive Index | 1.43 tcichemicals.com | Data not available |

| Spectral Data | IR, Mass Spectrum, GC available nist.gov | IR Spectrum available nih.gov |

Configurational Isomers and Their Distinctions in Cyclohexane Systems

Chirality Considerations in Tetramethylcyclohexane Frameworks

Chirality, or 'handedness', is a key stereochemical concept that applies to molecules lacking a plane of symmetry or a center of inversion.

A chiral center is typically a carbon atom bonded to four different groups. quora.com In the context of this compound:

trans-Isomer : The trans-1,1,3,5-tetramethylcyclohexane molecule lacks any plane of symmetry or center of inversion. nih.govchemspider.com Carbons C3 and C5 are true chiral centers, as each is bonded to a hydrogen, a methyl group, a -CH₂- group, and a -CH(CH₃)-C(CH₃)₂- path around the ring that is different in each direction. The absence of symmetry means that the trans isomer is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. The specific enantiomers are designated based on the Cahn-Ingold-Prelog priority rules, for example, (3S,5S)-1,1,3,5-tetramethylcyclohexane. nih.gov

The separation of enantiomers, a process called resolution, is a critical step in obtaining stereoisomerically pure chiral compounds. Since enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), they cannot be separated by standard techniques like distillation. Separation requires a chiral environment. windows.net

Common methodologies include:

Resolution via Diastereomers : This classical method involves reacting the racemic mixture (an equal mix of both enantiomers) with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. google.com Once separated, the resolving agent is chemically removed to yield the individual enantiomers.

Chiral Chromatography : This is a powerful modern technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a chromatography column (either gas or liquid chromatography). researchgate.netmdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation. researchgate.net Chiral porous organic cages and cyclodextrin (B1172386) derivatives are examples of materials used as CSPs in gas chromatography. researchgate.net

Analysis of Potential Chiral Centers in Substituted Cyclohexanes

Relationship to Other Tetramethylcyclohexane Isomers

The properties and conformational preferences of this compound are best understood in the context of its other positional isomers. The placement of the four methyl groups around the cyclohexane ring significantly impacts steric strain and molecular dynamics.

1,1,3,3-Tetramethylcyclohexane : This isomer features two gem-dimethyl groups at positions 1 and 3. The proximity of these bulky groups leads to significant steric strain. Research has shown that the presence of two gem-dimethyl groups in a 1,3-relationship lowers the energy barrier for ring inversion compared to cyclohexane. cdnsciencepub.com

1,1,4,4-Tetramethylcyclohexane : In this highly symmetrical isomer, the gem-dimethyl groups are at opposite ends of the ring (positions 1 and 4). This arrangement results in a higher barrier to ring inversion by about 1 kcal/mol compared to cyclohexane. cdnsciencepub.com

1,2,4,5-Tetramethylcyclohexane : This isomer has multiple stereocenters and can exist in several diastereomeric forms, such as cis and trans configurations, each with its own unique conformational preferences and stability. nist.govnih.govchegg.com

Conformational Analysis and Dynamics

Chair-Chair Interconversion Pathways and Energy Barriers

Axial-Equatorial Orientations of Methyl Substituents

The two stereoisomers of 1,1,3,5-tetramethylcyclohexane, cis and trans, exhibit distinct conformational preferences due to the different spatial arrangements of their methyl groups.

cis-1,1,3,5-Tetramethylcyclohexane (B13810969) : In this isomer, the methyl groups at C3 and C5 are cis to the axial methyl group of the C1 gem-dimethyl pair. To minimize steric strain, the most stable conformation places the C3 and C5 methyl groups in equatorial positions. windows.net This leaves the C1 carbon with one axial and one equatorial methyl group. In this preferred conformation, the primary steric interactions are the 1,3-diaxial interactions between the axial methyl group at C1 and the axial hydrogens at C3 and C5. tardigrade.in

trans-1,1,3,5-Tetramethylcyclohexane (B13797274) : In the trans isomer, one of the methyl groups at C3 or C5 is trans to the axial methyl at C1. For the molecule to exist in a chair conformation, one methyl group must occupy an axial position at either C3 or C5. This arrangement leads to a severe 1,3-diaxial interaction between two methyl groups. windows.net This high-energy interaction significantly destabilizes any chair conformation of the trans isomer. docsity.comunicamp.br

Quantitative Assessment of 1,3-Diaxial Methyl-Methyl Interactions

The steric repulsion between two methyl groups in a 1,3-diaxial arrangement is a dominant factor in the conformational analysis of this compound.

The stability of substituted cyclohexanes is largely determined by the steric strain arising from axial substituents. libretexts.orglibretexts.org An axial methyl group experiences steric hindrance from the two axial hydrogens on the same side of the ring, an interaction equivalent to two gauche-butane interactions, contributing about 1.7 kcal/mol of strain. libretexts.orgaskthenerd.com

In the case of trans-1,1,3,5-tetramethylcyclohexane, the chair conformation would force a 1,3-diaxial methyl-methyl interaction. This interaction is significantly more destabilizing than a methyl-hydrogen interaction. Experimental studies have quantified this destabilization. The equilibration between the cis and trans isomers shows that the cis isomer is more stable by approximately 3.7 kcal/mol (or 15 kJ/mol). windows.netunicamp.br This energy difference is attributed directly to the high steric strain of the 1,3-diaxial methyl-methyl interaction present in the trans isomer. windows.netacs.orgresearchgate.net

The energetic cost of the 1,3-diaxial methyl-methyl interaction has been precisely measured through equilibration studies of the cis and trans isomers of this compound. acs.org By allowing the isomers to equilibrate over a range of high temperatures (520-631 K) in the presence of a palladium catalyst, the equilibrium constant (K) can be determined. acs.org This allows for the calculation of the standard Gibbs free energy difference (ΔG°), as well as the enthalpy (ΔH°) and entropy (ΔS°) differences between the two isomers.

A key study by Allinger and Miller provided the following thermodynamic parameters for the equilibration of cis ⇌ trans-1,1,3,5-tetramethylcyclohexane. acs.org

| Thermodynamic Parameter | Value |

| ΔH° | +3.70 kcal/mol |

| ΔS° | +1.65 e.u. |

| Isomer Favored at Equilibrium | cis |

This interactive data table is based on experimental findings from equilibration studies. acs.org

The positive enthalpy value confirms that the trans isomer is energetically less stable than the cis isomer, with the energy of a 1,3-diaxial dimethyl interaction determined to be 3.7 kcal/mol. acs.orgresearchgate.net Such experimental determinations are crucial for quantifying the steric effects that govern conformational preferences. libretexts.orgrsc.orgacs.org

Energetic Contributions to Conformational Stability

Influence of Steric Hindrance on Cyclohexane (B81311) Ring Conformation

Steric hindrance is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, destabilizing a conformation. msu.edu In substituted cyclohexanes, the primary source of steric hindrance is the 1,3-diaxial interaction. fiveable.mejove.com Substituents, particularly bulky ones, strongly prefer the more spacious equatorial positions to avoid this strain. libretexts.orgvaia.com

In this compound, the influence of steric hindrance is particularly pronounced in the trans isomer. The requisite 1,3-diaxial methyl-methyl interaction of 3.7 kcal/mol is a severe steric clash. windows.netacs.org This high level of strain is often sufficient to cause the cyclohexane ring to distort from its ideal chair geometry or to adopt an alternative conformation, such as a twist-boat, to alleviate the repulsion. msu.edudocsity.com The energy of the 1,3-diaxial dimethyl interaction is so significant that it can even force a ring to adopt a boat form in some systems. acs.org

Theoretical and Experimental Studies of Temperature-Dependent Conformational Behavior

The conformational dynamics of cyclohexane derivatives are often studied using temperature-dependent techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org By recording spectra at various temperatures, researchers can observe changes related to the rates of conformational interconversion. At low temperatures, the ring-flip process can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial groups. researchgate.net

For this compound, the equilibration studies conducted over a temperature range (520-631 K) represent a key experimental approach to understanding its conformational behavior. acs.org Plotting the natural logarithm of the equilibrium constant (ln K) versus the inverse of the temperature (1/T) allows for the experimental determination of the enthalpy and entropy changes for the isomerization. acs.org While specific dynamic NMR studies on this compound are not detailed in the surveyed literature, the methodologies are well-established for related molecules. researchgate.netlookchem.com These studies provide activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process, offering a complete picture of the energy landscape of conformational exchange. researchgate.net

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 1,1,3,5-Tetramethylcyclohexane

The construction of the this compound framework can be approached through several synthetic methodologies, ranging from direct catalytic conversions of aromatic precursors to more complex multi-step organic syntheses.

Catalytic Processes in Saturated Hydrocarbon Synthesis

Catalytic hydrogenation of an appropriately substituted aromatic precursor is a primary and direct method for synthesizing saturated cyclohexanes. For this compound, this would involve the hydrogenation of a tetramethylbenzene isomer, such as 1,2,3,5-tetramethylbenzene (B1211182) (isodurene). This process involves treating the aromatic compound with hydrogen gas under pressure in the presence of a metal catalyst.

Analogous studies on related compounds, such as the hydrogenation of 1,3,5-trimethylbenzene (TMB), provide insight into the typical conditions required. acs.orgresearchgate.net Catalysts like Nickel-Molybdenum (Ni-Mo) on an alumina (B75360) support (γ-Al2O3), as well as platinum and palladium catalysts, are effective for saturating aromatic rings. acs.orgresearchgate.net The reaction conditions are crucial and are generally optimized for temperature, pressure, and catalyst loading to achieve high conversion and selectivity. researchgate.net

Table 1: Representative Catalytic Hydrogenation Conditions for Aromatic Precursors Note: This table is illustrative of conditions used for similar aromatic compounds, as specific data for the direct synthesis of this compound is not extensively detailed in the provided results.

| Precursor Example | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Key Findings | Source |

| 1,3,5-Trimethylbenzene | Ni-Mo/γ-Al₂O₃ | 80–200 | 3.0–7.0 | TMB was found to be relatively unreactive under conditions optimized for styrene (B11656) hydrogenation. acs.orgresearchgate.net | acs.orgresearchgate.net |

| p-Chloronitrobenzene | Pd-MS-TMB | 85 | 3.45 | 1,3,5-Trimethylbenzene (TMB) was used as a structure-directing and pore-expanding agent for the catalyst. researchgate.net | researchgate.net |

| Pyromellitic acid ester | Ru-Pd/Al₂O₃ | 150 | 4.0 | High conversion (99%) and selectivity (98%) were achieved for the hydrogenation of the aromatic ring. chemicalbook.com | chemicalbook.com |

Furthermore, catalytic transformation of compounds like 1,3,5-trimethylbenzene over zeolite catalysts can lead to a mixture of products through isomerization and disproportionation, which could include various tetramethylcyclohexane isomers after subsequent hydrogenation. acs.org

Multi-step Organic Synthesis Approaches to Substituted Cyclohexanes

Multi-step synthesis provides a more controlled, albeit longer, route to specifically substituted cyclohexanes. These methods build the carbon skeleton and introduce functional groups in a deliberate sequence. libguides.com General strategies applicable to the synthesis of this compound include:

Cyclization Reactions: Intramolecular reactions, such as an aldol (B89426) condensation of a linear diketone precursor, can form the six-membered ring.

Annulation Strategies: Modern methods like the iridium-catalyzed (5+1) annulation, which combines a 1,5-diol with a C1 building block, offer stereoselective access to multisubstituted cyclohexanes. acs.org

Sequential Alkylation: A common approach involves the stepwise alkylation of a cyclic precursor. For instance, starting with 3,5-dimethylcyclohexanone, a gem-dimethyl group could potentially be installed at the C1 position using reactions like the Wittig reaction followed by hydrogenation or by direct dialkylation of the α-carbon.

Diels-Alder Cycloaddition: A (4+2) cycloaddition could form a cyclohexene (B86901) ring, which would then require subsequent reduction and methylation steps to achieve the final tetramethyl-substituted structure. acs.org

These multi-step approaches offer the flexibility to control the regiochemistry and stereochemistry of the final product, which is crucial for a molecule with multiple stereocenters. acs.orgresearchgate.net

Precursor Compounds and Building Blocks in Tetramethylcyclohexane Synthesis

The choice of precursor is dictated by the synthetic strategy.

For Catalytic Hydrogenation: The most direct precursors are tetramethylbenzene isomers. 1,2,3,5-Tetramethylbenzene (Isodurene) stands out as a logical starting material. Other related compounds like 1,3,5-trimethylbenzene are precursors to the corresponding trimethylcyclohexanes and are studied in similar catalytic systems. acs.orgaidic.it

For Multi-step Synthesis: A wider variety of simpler molecules serve as building blocks.

Isophorone: This readily available compound is a common starting material for the synthesis of various 3,3,5,5-tetramethylcyclohexane derivatives, such as 3,3,5,5-tetramethylcyclohexanone (B79423), which highlights its utility in building the core structure. google.com

3,5-Dimethylcyclohexanone: This would be a suitable precursor for sequential methylation to introduce the gem-dimethyl group at the C1 position.

Methylating Agents: Reagents like methyl iodide chemsrc.com, methylmagnesium chloride (a Grignard reagent) google.com, or other organometallic methyl sources are essential for adding the methyl groups.

Advanced Synthetic Strategies for Sterically Congested Cycloalkanes

The synthesis of this compound is challenging due to significant steric hindrance caused by the four methyl groups, particularly the gem-dimethyl group at C1 and the potential for 1,3-diaxial interactions. Advanced strategies are often required to construct such sterically congested molecules. nih.gov

Ring-Expansion Reactions: The House-Meinwald rearrangement of sterically demanding spiro-epoxides provides a pathway to α-arylated cycloalkanones, demonstrating a method for creating congested rings through ring expansion. nih.gov

Specialized Cyclization Methods: The synthesis of congested systems can be achieved through tailored cyclization reactions. For example, alkyne cycloisomerization has been used to create highly distorted and sterically crowded double helicenes, showcasing a modern approach to forcing bond formation in hindered environments. rsc.org

Kinetically Controlled Synthesis: To overcome thermodynamic penalties associated with steric strain, kinetically controlled reactions are employed. A strategy for the modular synthesis of disubstituted cyclohexanes uses a sterically demanding boron ester group to guide the stereochemical outcome, allowing for the formation of less stable isomers. researchgate.net

Multi-step Synthesis from Complex Precursors: The synthesis of sterically encumbered bis-adamantane frameworks has been achieved via a multi-step sequence starting from adamantan-2-one, involving key steps like enzymatic differentiation and acid-catalyzed hydride shifts to manage steric congestion. acs.org

Mechanistic Investigations of Reactions Involving this compound

Reactivity Profiles as a Reagent or Product in Organic Reactions

As a fully saturated alkane, this compound is chemically inert under most conditions. Its primary role in chemical studies is often as a non-polar solvent or as an internal standard in analytical chemistry, for example, in mass spectrometry calibration. researchgate.net

The most significant chemical aspect of this compound is the stereochemistry of its isomers, cis and trans. The relative stability of these diastereomers is determined by steric interactions in their chair conformations.

Trans-1,1,3,5-tetramethylcyclohexane (B13797274): This isomer is significantly less stable than the cis isomer by approximately 15 kJ/mol (3.7 kcal/mol). bartleby.com Its decreased stability is attributed to a highly unfavorable 1,3-diaxial interaction between the axial methyl group at C3 and one of the axial methyl groups at the C1 position.

Cis-1,1,3,5-tetramethylcyclohexane (B13810969): In its most stable chair conformation, the methyl groups at C3 and C5 are equatorial, avoiding the severe 1,3-diaxial repulsion present in the trans isomer. The only significant steric interactions are the less severe 1,3-diaxial interactions between the axial C1 methyl group and the axial hydrogens at C3 and C5. doubtnut.com

Table 2: Stereoisomer Stability of this compound

| Isomer | Relative Stability | Reason for Stability/Instability | Source |

| cis | More Stable | Avoids major Me/Me 1,3-diaxial interactions. Methyl groups at C3 and C5 are equatorial. | bartleby.comdoubtnut.com |

| trans | Less Stable (by ~15 kJ/mol) | Suffers from a severe 1,3-diaxial interaction between methyl groups at C1 and C3. | bartleby.com |

While not reactive as a reagent, it can be a product in complex hydrocarbon transformations, such as the catalytic reforming or isomerization of other C10 alkanes and cycloalkanes. Studies on the catalytic transformation of 1,3,5-trimethylbenzene show that isomerization and disproportionation are primary reaction pathways, suggesting that tetramethyl-substituted products can be formed under such conditions. acs.org

Decomposition Reaction Mechanisms

The study of the decomposition of this compound is not extensively documented in dedicated literature. However, by examining the thermal decomposition and pyrolysis of structurally similar alkyl-substituted cyclohexanes, a theoretical framework for its degradation pathways can be established. The primary mechanisms governing the decomposition of such compounds under thermal stress typically involve C-C bond scission (both within the ring and of the substituent groups), ring-opening reactions, and subsequent isomerization and fragmentation.

The thermal decomposition of cyclohexane (B81311), the parent compound, is initiated by the fission of a C-C bond within the ring, leading to the formation of a 1,6-hexyl diradical. rsc.org This diradical can then undergo several reactions, including isomerization to form 1-hexene, or further fragmentation into smaller radicals and unsaturated hydrocarbons. rsc.org For substituted cyclohexanes, the presence of alkyl groups introduces additional and often preferential reaction pathways.

In the case of methylcyclohexane (B89554), thermal decomposition has been observed to produce alkyl-substituted five-membered ring hydrocarbons as major products before the onset of coke formation. researchgate.net This suggests that ring contraction is a significant decomposition pathway. This process likely involves a series of radical-mediated isomerization steps.

Furthermore, cyclohexene and its derivatives are common intermediates in the decomposition of alkyl-substituted cyclohexanes. researchgate.net The formation of a cyclohexene derivative from this compound would occur through the abstraction of a hydrogen atom, leading to a more stable unsaturated ring system which can then undergo further decomposition reactions.

Based on these general principles observed in related compounds, the decomposition of this compound is expected to proceed through several competing radical mechanisms upon heating. The initiation would likely involve the homolytic cleavage of the most sterically strained C-C bond or the cleavage of a C-C bond involving a quaternary carbon, which would lead to a stable tertiary radical.

The following table outlines the plausible decomposition pathways for this compound based on the mechanisms reported for analogous compounds.

Interactive Data Table: Plausible Decomposition Pathways for this compound

| Reaction Pathway | Description | Key Intermediates | Potential Final Products | Supporting Evidence from Analogous Compounds |

| Ring-Opening | Fission of a C-C bond within the cyclohexane ring. | Substituted decane (B31447) diradicals. | Alkenes, dienes, and smaller alkanes (e.g., isobutene, propene). | The primary decomposition of cyclohexane proceeds via a 1,6-hexyl diradical. rsc.org |

| Methyl Group Scission | Cleavage of a C-C bond between a methyl group and the ring. | Methyl radical and a tetramethylcyclohexyl radical. | Methane, and further fragmented cyclic or acyclic hydrocarbons. | Fragmentation of alkanes in mass spectrometry often involves the loss of alkyl groups. libretexts.org |

| Ring Contraction | Isomerization of the six-membered ring to a five-membered ring. | Substituted cyclopentyl or cyclopentenyl radicals. | Isopropyl- and ethyl-substituted cyclopentanes and cyclopentenes. | Thermal decomposition of methylcyclohexane yields alkyl-substituted C5 ring hydrocarbons. researchgate.net Dehydration of a related diol also shows ring contraction. |

| Dehydrogenation | Loss of hydrogen atoms to form unsaturated cyclic compounds. | Tetramethylcyclohexenyl radicals. | Tetramethylcyclohexene isomers. | Cyclohexene is a common intermediate in the decomposition of alkyl-substituted cyclohexanes. researchgate.net |

It is important to note that the actual product distribution will be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of any catalysts. At higher temperatures, more extensive fragmentation is expected, leading to a complex mixture of smaller hydrocarbons.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1,1,3,5-tetramethylcyclohexane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectral Analysis for Proton Environments and Stereochemical Assignments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different proton environments within this compound and assigning its stereochemistry. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum provide a wealth of information about the local electronic environment and the relative orientation of neighboring protons.

The analysis of cis- and trans-1,1,3,5-tetramethylcyclohexane (B13797274) reveals distinct spectral features that allow for their differentiation. For instance, equilibration studies have shown that the cis isomer is significantly more stable than the trans isomer. windows.net This stability difference is attributed to the energetic penalty of a 1,3-diaxial methyl-methyl interaction, which is estimated to be 1.9 kcal/mol higher than a 1,3-methyl-hydrogen interaction. windows.net Such steric interactions profoundly influence the preferred conformation and, consequently, the observed NMR spectrum. The interpretation of coupling patterns and chemical shifts is a key aspect of stereochemical determination in cyclohexane (B81311) ring systems. uci.edu

¹³C NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its bonding environment and steric interactions.

In substituted cyclohexanes like the tetramethyl derivatives, the chemical shifts of the carbon atoms, particularly the methyl groups, are indicative of their axial or equatorial orientation. For example, in the closely related 1,1,3,3-tetramethylcyclohexane, the chemical shift difference between axial and equatorial methyl carbons is substantial (133 Hz), making ¹³C NMR a powerful tool for conformational analysis. nih.gov The axial methyl groups in this analog are confirmed by ¹³C NMR chemical shifts in the range of δ 22–25 ppm, while the equatorial methyls resonate further downfield at δ 28–30 ppm. These established ranges are critical for assigning the carbon signals in this compound and understanding its carbon framework. The NIST Chemistry WebBook provides reference data for both cis- and trans-1,1,3,5-tetramethylcyclohexane, which includes their chemical formulas (C₁₀H₂₀) and molecular weights (140.2658 g/mol ). nist.govnist.gov

Variable-Temperature NMR Studies in Conformational Analysis

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic conformational processes in molecules like this compound, such as chair-chair interconversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes that correspond to the rates of these conformational exchanges. windows.net

At high temperatures, the interconversion is rapid on the NMR timescale, resulting in averaged signals for atoms that exchange between different environments. As the temperature is lowered, the rate of interconversion slows down. At the coalescence temperature, the separate signals for the individual conformers begin to merge into a single broad peak. Below this temperature, in the slow-exchange regime, sharp, distinct signals for each conformer can be observed, allowing for the determination of their relative populations and the energy barrier for the interconversion process. windows.net For substituted cyclohexanes, this slow-exchange condition is typically met at temperatures below approximately -50°C. windows.net

Studies on related molecules, such as 1,1,3,3-tetramethylcyclohexane, have effectively utilized variable-temperature ¹³C NMR to probe conformational equilibria. nih.gov Similarly, VT-NMR analysis has been applied to study the dynamic interconversion between chair and twisted boat conformations in other substituted cyclohexanes. acs.org These studies provide a framework for understanding the conformational dynamics of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Conformational Insights

Infrared (IR) spectroscopy is a valuable analytical technique that provides information about the molecular vibrations of this compound. utdallas.edu By irradiating a sample with infrared light, specific vibrational modes within the molecule are excited, leading to the absorption of light at characteristic frequencies. msu.eduedinst.com These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint. wiley.com

For a molecule to absorb infrared radiation, its vibration must cause a change in the molecule's dipole moment. edinst.comtanta.edu.eg The frequencies of these vibrational modes are determined by the masses of the atoms and the strength of the bonds connecting them. tanta.edu.eg While detailed analysis of all fundamental vibrations (3n-6 for non-linear molecules) can be complex, the group frequency region (4000 to 1450 cm⁻¹) allows for the identification of characteristic functional groups. msu.edu The NIST Chemistry WebBook contains IR spectral data for cis-1,1,3,5-tetramethylcyclohexane (B13810969), which can be used as a reference. nist.gov

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺·). uni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. uni-saarland.delibretexts.org The resulting pattern of fragment ions is characteristic of the original molecule's structure and serves as a molecular fingerprint. libretexts.org

For alkanes like this compound, fragmentation often involves the cleavage of C-C bonds. The stability of the resulting carbocations plays a significant role in determining the fragmentation pathway, with pathways leading to more stable tertiary or secondary carbocations being favored. libretexts.org The mass spectrum of cis-1,1,3,5-tetramethylcyclohexane is available in the NIST database and shows a characteristic fragmentation pattern that can be used for its identification. nist.gov The analysis of these fragmentation patterns allows for the confirmation of the molecular structure. nsf.gov The resulting array of fragment ions can be compared to reference spectra for positive identification. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometers, HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

For this compound (C10H20), the theoretical exact mass is 140.2658 g/mol . nist.gov HRMS analysis, typically coupled with a "soft" ionization technique to minimize fragmentation, would aim to detect the molecular ion [M]+• or a protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) extremely close to this theoretical value. This high mass accuracy is crucial for confirming the compound's identity in complex mixtures, such as environmental samples or industrial products, where numerous other hydrocarbons may be present.

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Environmental Analysis

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) has emerged as a powerful technique for the real-time, online measurement of volatile organic compounds (VOCs) in the atmosphere, including cycloalkanes like this compound. copernicus.orgnih.gov In recent advancements, chemical ionization with NO+ (NO+ PTR-ToF-MS) has been shown to be particularly effective for detecting cycloalkanes. copernicus.org

In this method, cycloalkanes are ionized via hydride ion transfer, leading to the formation of major product ions of the type [CnH2n-1]+. copernicus.org This provides a sensitive and selective means of detection. For instance, this compound was used as a standard compound in a customized gas cylinder for the calibration of the PTR-ToF-MS instrument for cycloalkane measurements. copernicus.org The technique has been successfully applied to measure cycloalkanes at urban sites and in vehicular emissions, demonstrating its utility in environmental monitoring and source apportionment studies. copernicus.org The high time resolution of PTR-ToF-MS allows for the observation of rapid changes in atmospheric concentrations, providing valuable data for understanding the sources and fate of these compounds.

Below is a table showing a multipoint calibration curve for this compound and other cycloalkanes using PTR-ToF-MS. researchgate.net

| Compound | Color |

| This compound | Red |

| Pentylcyclohexane | Blue |

| Hexylcyclohexane | Orange |

| Heptylcyclohexane | Green |

| Octylcyclohexane | Black |

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile compounds like this compound. nist.gov The compound's volatility and thermal stability allow it to be readily vaporized and passed through a chromatographic column for separation. The choice of the stationary phase in the GC column is critical for achieving separation from other hydrocarbons, including its own isomers. Non-polar or mid-polar stationary phases are typically employed for the analysis of such non-polar analytes.

GC is not only used for qualitative identification (based on retention time) but also for quantitative analysis and purity assessment. fishersci.com For instance, the purity of commercially available this compound is often specified as ≥96.0% as determined by GC. fishersci.com Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful combination for the analysis of complex mixtures. In GC-MS, the GC separates the components of the mixture, and the MS provides mass spectra for each separated component, allowing for confident identification. This is particularly important for distinguishing between different isomers of tetramethylcyclohexane (e.g., cis and trans isomers), which may have very similar boiling points but can often be separated on a suitable GC column. nist.gov

While GC is the dominant technique for analyzing volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative scale separations or for the analysis of less volatile derivatives. ru.ac.zaresearchgate.net For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. ru.ac.za In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a more polar mobile phase.

However, a significant challenge in using HPLC for the analysis of this compound is detection. Since the compound lacks a chromophore, it does not absorb light in the UV-Visible range, making detection by standard UV-Vis detectors problematic. libretexts.org Alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. While analytical applications of HPLC for this specific compound are less common than GC, preparative HPLC could be used to isolate pure isomers or to purify the compound from non-volatile impurities. ru.ac.za

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Geometry Optimization and Energy Minimization

Quantum chemical calculations are fundamental to determining the stable three-dimensional structures (conformers) of 1,1,3,5-tetramethylcyclohexane and their corresponding energies. These calculations solve approximations of the Schrödinger equation to find the electron distribution and nuclear arrangement that result in the lowest possible energy.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the properties of cyclohexane (B81311) derivatives. researchgate.netuniroma2.it It balances computational cost with accuracy, making it suitable for calculating the molecular and electronic structures of medium-sized organic molecules. uniroma2.it For this compound, DFT methods, such as the popular B3LYP hybrid functional, are employed to optimize the geometries of its various conformers (e.g., chair, twist-boat). d-nb.info These calculations can precisely determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles, revealing how the steric bulk of the methyl groups may cause deviations from an ideal cyclohexane chair geometry. researchgate.net For instance, DFT can quantify the flattening or puckering of the ring system due to substituent effects. researchgate.netcdnsciencepub.com

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not account for electron correlation, which can be important for accurate energy predictions.

More advanced methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method to include electron correlation. For hydrocarbon isomers, MP2 calculations have been shown to sometimes provide more reliable energy differences between conformers compared to certain DFT functionals. arxiv.org These methods are computationally more intensive but can offer a higher level of accuracy, which is crucial for resolving small energy differences between the various conformations of this compound. arxiv.orgresearchgate.net

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), are commonly used for organic molecules. researchgate.netd-nb.info

Polarization functions (e.g., the 'd' in 6-31G(d)) allow for non-spherical distribution of electron density around atoms, which is essential for describing chemical bonds accurately.

Diffuse functions (e.g., the '++' in 6-311++G(d,p)) are important for describing electrons that are far from the nucleus and are particularly relevant for anions or systems with weak interactions.

Selecting a larger, more flexible basis set generally increases the accuracy of the calculated geometries and energies, albeit at a significantly higher computational expense. The trade-off between accuracy and cost is a key consideration in designing computational studies. arxiv.org

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Prediction of Conformational Energies and Interconversion Barriers

This compound exists as two stereoisomers: cis and trans. Both primarily adopt chair conformations, and computational methods are essential for predicting their relative stabilities and the energy barriers that separate them.

The trans isomer can exist in two chair conformations: one with the C3 and C5 methyl groups in a diequatorial arrangement, and the other (after a ring flip) with them in a diaxial arrangement. The diequatorial conformer is significantly more stable. The major source of instability in the diaxial conformer is a severe steric clash between the two axial methyl groups. acs.org Experimental studies involving the equilibration of the cis and trans isomers have determined the energy of this 1,3-diaxial dimethyl interaction to be approximately 3.7 kcal/mol, a value that modern computational methods can reproduce. acs.org

The cis isomer also undergoes ring inversion, converting between two equivalent chair conformations. In this case, one methyl group (at C3 or C5) is always axial while the other is equatorial.

Computational models predict the energies of these conformers and the transition states that connect them. The energy difference between a stable conformer and a transition state is the energy barrier for interconversion.

| Isomer | Conformer | Key Steric Interaction | Predicted Relative Energy (kcal/mol) | Source |

|---|---|---|---|---|

| trans | Diequatorial | Minimal gauche interactions | 0.0 (Reference) | acs.org |

| cis | Axial/Equatorial | Multiple gauche interactions | ~1.9 | acs.orgdocsity.com |

| trans | Diaxial | 1,3-Diaxial CH₃/CH₃ | > 3.7 | acs.org |

| Chair-to-Twist Boat Barrier | Ring Inversion Transition State | ~10-11 | cdnsciencepub.com |

Analysis of Steric and Electronic Effects on Molecular Structure and Reactivity

The conformational preferences of this compound are overwhelmingly dictated by steric effects, with electronic effects playing a minor role.

Steric Effects : The spatial arrangement of the four methyl groups is the dominant factor controlling molecular stability. The primary destabilizing interactions are:

1,3-Diaxial Interactions : As noted, the interaction between two methyl groups in axial positions on the same side of the ring is highly unfavorable due to van der Waals repulsion. acs.org This effectively prevents the diaxial conformer of trans-1,1,3,5-tetramethylcyclohexane (B13797274) from being significantly populated at equilibrium.

Gauche Butane Interactions : These are weaker steric interactions that occur between substituents on adjacent carbons. For example, an equatorial methyl group has gauche interactions with the adjacent axial hydrogens and ring carbons. The relative stability of the conformers can be estimated by counting these interactions. chegg.com The gem-dimethyl group at the C1 position introduces its own set of steric constraints and can lead to a slight flattening of the cyclohexane ring in its vicinity. cdnsciencepub.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations analyze static, energy-minimized structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the atoms' movements.

For this compound, MD simulations can be used to:

Explore the complete conformational landscape, including not just stable chair forms but also transient boat and twist-boat intermediates.

Simulate the process of ring inversion and determine the rate of interconversion between conformers at a given temperature.

Calculate thermodynamic properties, such as the free energy difference (ΔG) between conformers, by sampling the vast number of possible states over time. This allows for a direct comparison with experimental thermodynamic data. acs.org

By simulating the dynamic equilibrium, MD provides a powerful complement to static quantum calculations, offering a more complete understanding of the molecule's structural flexibility and conformational preferences.

Investigation of Solvent Effects on Potential Energy Surfaces (PES)

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, the PES maps out the energy of its various conformations, including stable chair and boat forms, as well as the transition states that connect them.

The presence of a solvent can significantly influence the shape of the PES, altering the relative energies of conformers and the barriers for conformational interconversion. nih.gov Computational methods are essential for studying these solvent effects, which are broadly modeled using two approaches: implicit and explicit solvent models.

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. This method is more computationally intensive but can provide a more realistic depiction of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, which lacks hydrogen-bond-donating or -accepting groups, the primary interactions with solvent molecules would be weaker van der Waals forces. Molecular dynamics (MD) simulations with explicit solvent can be used to sample the conformational space and generate free energy surfaces (FES), which incorporate both enthalpic and entropic contributions to stability in solution. nih.gov

While specific studies on the solvent effects on the PES of this compound are not prominent in the literature, the established methodologies provide a clear framework for how such an investigation would be conducted. The goal would be to determine how different solvent environments modulate the equilibrium between the cis and trans diastereomers and their respective chair conformations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational quantum mechanics is widely used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a key example. chemrxiv.org These predictions are invaluable for assigning experimental spectra, determining molecular structure, and understanding conformational behavior in solution. nih.gov

The standard method for calculating NMR chemical shifts involves Density Functional Theory (DFT), often using functionals like B3LYP or mPW1PW91, combined with a suitable basis set (e.g., 6-311+G(2d,p)). researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. mdpi.com To account for solvent effects, these quantum mechanical calculations are often combined with an implicit solvent model like the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com

For a molecule like this compound, computational prediction of ¹³C and ¹H NMR chemical shifts can achieve several goals:

Structural Verification: Confirming the identity of the synthesized compound by comparing calculated shifts with experimental data.

Stereoisomer Differentiation: Distinguishing between the cis and trans diastereomers, as their different stereochemistry would lead to distinct calculated NMR spectra.

Conformational Analysis: The chemical shifts of the methyl groups and ring protons are highly sensitive to their axial or equatorial orientation. By calculating the expected shifts for different chair conformations and comparing them to experimental values, the predominant conformation in solution can be determined. nih.gov Research on analogous substituted cyclohexanes has successfully used this approach to interpret conformational equilibria. cdnsciencepub.com

The predictive process typically involves first performing a conformational search to identify all low-energy conformers. Then, NMR chemical shifts are calculated for each significant conformer. If multiple conformations are present at equilibrium, the predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. biorxiv.org

The following interactive table provides a representative example of what computationally predicted ¹³C NMR chemical shifts for a specific conformer of cis-1,1,3,5-tetramethylcyclohexane (B13810969) might look like, compared to hypothetical experimental values.

Table 1: Representative Data for Computationally Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Conformer of cis-1,1,3,5-Tetramethylcyclohexane. (Note: Data are illustrative of the output of a computational study and are not from a published experimental analysis of this specific molecule.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Assignment |

| C1 | 31.5 | 31.2 | Quaternary Carbon |

| C2, C6 | 50.8 | 50.5 | Ring Methylene |

| C3, C5 | 32.7 | 32.4 | Ring Methine |

| C4 | 45.1 | 44.8 | Ring Methylene |

| C1-Me (ax) | 24.5 | 24.1 | Axial Methyl |

| C1-Me (eq) | 30.1 | 29.8 | Equatorial Methyl |

| C3-Me | 22.9 | 22.5 | Methyl |

| C5-Me | 22.9 | 22.5 | Methyl |

Such a comparison allows for the detailed assignment of each resonance and provides strong evidence for the three-dimensional structure of the molecule in solution. nih.gov The accuracy of these predictions has reached a level where they are a standard tool in structural elucidation. chemrxiv.org

Environmental Occurrence, Formation, and Analytical Monitoring

Sources and Atmospheric Presence as Trace Hydrocarbons

1,1,3,5-Tetramethylcyclohexane, along with other cycloalkanes, is recognized as a trace hydrocarbon present in the atmosphere. copernicus.orgcopernicus.org These compounds are considered a significant class of intermediate volatile organic compounds (IVOCs). copernicus.orgcopernicus.orgresearchgate.net Their presence in the environment stems from both natural and anthropogenic sources.

Studies have identified cis- and trans-1,1,3,5-tetramethylcyclohexane (B13797274) as components in various essential oils and crude oils. sciengine.com Anthropogenic sources are also significant contributors. Cycloalkanes are found in vehicular emissions, with research showing comparable ratios of cyclic to acyclic alkanes in both urban air and emissions from gasoline vehicles. copernicus.orgcopernicus.org Furthermore, this compound has been specifically identified as a component of aviation fuels. ncat.edu Volatile chemical products (VCPs), used extensively in industrial applications and consumer goods, represent another major source of these reactive organic gases in urban environments. d-nb.inforesearchgate.net

Table 1: Identified Sources of this compound

| Source Category | Specific Source | Finding | Citation |

| Natural | Essential Oils & Crude Oils | Identified as a constituent in various essential and crude oils. | sciengine.com |

| Anthropogenic | Vehicular Emissions | A notable component of gasoline vehicle exhaust. | copernicus.orgcopernicus.org |

| Anthropogenic | Aviation Fuels | Characterized as a compound within aviation fuel mixtures. | ncat.edu |

| Anthropogenic | Volatile Chemical Products (VCPs) | Emitted from industrial and consumer products, contributing to urban air pollution. | d-nb.inforesearchgate.net |

Formation Mechanisms in Environmental Contexts (e.g., from oxidation of cycloalkanes)

In environmental settings, the focus is often on the transformation of this compound rather than its formation from other precursors. As a cycloalkane, it undergoes oxidation reactions in the atmosphere, primarily initiated by hydroxyl radicals (OH). This oxidation process is a key pathway for its removal from the gas phase and leads to the formation of other chemical species. nih.gov The oxidation of cycloalkanes is a critical step in the formation of secondary organic aerosols (SOA). copernicus.orgnih.gov For instance, controlled oxidation of a similar compound, 1,2,4,5-tetramethylcyclohexane, can convert the methyl groups into ketones, although this process faces challenges such as over-oxidation to carboxylic acids. While this specific example relates to synthesis, it illustrates the reactive potential of the methyl groups on the cyclohexane (B81311) ring in oxidation reactions.

Advanced Analytical Methods for Environmental Detection and Quantification

The measurement of cycloalkanes like this compound in the atmosphere has historically been challenging. copernicus.orgcopernicus.org However, advanced analytical techniques now permit their effective detection and quantification.

Chemical Ionization (CI) mass spectrometry has emerged as a powerful tool for the real-time analysis of atmospheric hydrocarbons. routledge.com A particularly effective method for cycloalkane detection is the use of proton transfer reaction time-of-flight mass spectrometry with nitric oxide (NO+) as the reagent ion (NO+ PTR-ToF-MS). copernicus.orgcopernicus.org In this technique, cyclic alkanes are ionized via hydride ion transfer, which results in the formation of characteristic product ions. copernicus.org This approach provides a new, complementary method for the rapid characterization of cycloalkanes in both ambient air and emission sources. copernicus.orgcopernicus.org Researchers have successfully developed multipoint calibration curves for this compound using this method, demonstrating its quantitative capability. researchgate.net Another advanced technique, atmospheric pressure laser-induced acoustic desorption chemical ionization (AP/LIAD-CI), also shows promise for the analysis of saturated hydrocarbons, including cycloalkanes, with minimal fragmentation. figshare.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and widely used method for the separation, identification, and quantification of individual organic compounds in complex mixtures. dtic.milmdpi.com This technique has been employed to identify this compound in various matrices, including aviation fuels and environmental samples. ncat.edu The gas chromatograph separates compounds based on their volatility and interaction with a capillary column, after which the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. ncat.edudtic.mil For enhanced analytical detail, two-dimensional gas chromatography (GC×GC) can also be utilized for measuring cycloalkanes. copernicus.org Furthermore, combining GC with isotope-ratio mass spectrometry (GC-IRMS) allows for the analysis of the stable carbon isotope composition of individual compounds like cis- and trans-1,1,3,5-tetramethylcyclohexane. sciengine.com

Table 2: Analytical Methods for this compound

| Technique | Abbreviation | Principle | Application | Citation |

| Proton Transfer Reaction Time-of-Flight Mass Spectrometry | NO+ PTR-ToF-MS | Soft chemical ionization using NO+ reagent ions to detect cycloalkanes via hydride ion transfer. | Real-time measurement and quantification in ambient air and emission sources. | copernicus.orgcopernicus.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of compounds by GC followed by detection and identification by MS based on mass and fragmentation. | Identification and quantification in complex mixtures like aviation fuel. | ncat.edudtic.mil |

| Gas Chromatography-Isotope-Ratio Mass Spectrometry | GC-IRMS | Separation by GC followed by measurement of stable isotope ratios of individual compounds. | Analysis of stable carbon isotope composition in natural samples. | sciengine.com |

Chemical Ionization Techniques for Cycloalkane Analysis

Contribution to Secondary Organic Aerosol (SOA) Formation

Cycloalkanes, including this compound, are significant precursors to the formation of Secondary Organic Aerosol (SOA). copernicus.orgcopernicus.orgresearchgate.net SOA is a major component of fine particulate matter (PM2.5) in the atmosphere and is formed when volatile organic compounds react with oxidants to create less volatile products that condense into the aerosol phase. d-nb.inforoutledge.com

Laboratory experiments have demonstrated that the SOA yields from the oxidation of cycloalkanes are higher than those from acyclic alkanes with the same number of carbon atoms. copernicus.orgcopernicus.orgresearchgate.net The atmospheric oxidation of cyclic compounds like substituted cyclohexanes and aromatic hydrocarbons leads to a considerable amount of SOA. nih.gov Studies suggest that if cycloalkanes are included in atmospheric models, their contribution to SOA formation in urban regions could be substantial, potentially accounting for a significant fraction of anthropogenically derived SOA. copernicus.orgd-nb.info The structure, molecular size, and length of the substituent chain on the parent hydrocarbon are key factors that influence SOA formation, its oxidation state, and its volatility. nih.gov

Environmental Fate and Transportation Mechanisms

The environmental fate and transport of this compound are governed by its physicochemical properties and environmental conditions. itrcweb.org As a non-polar hydrocarbon, it is insoluble in water but soluble in organic solvents. cymitquimica.com This property influences its distribution between soil, water, and air.

Following deposition onto soil, the compound may partially volatilize back into the atmosphere, be taken up by vegetation, or become sequestered in the soil matrix. alberta.ca Due to its relatively low tendency to partition to soil and its insolubility in water, advection is a particularly important transport process in groundwater. itrcweb.org This means that this compound can migrate rapidly within an aquifer, potentially moving at a velocity similar to that of the groundwater itself. itrcweb.org Its classification as a flammable liquid and a Dangerous Good for transport indicates that specific handling procedures are required to mitigate risks during shipping and handling. tcichemicals.comscbt.com

Derivatives and Their Scientific Applications

Synthesis and Characterization of Substituted Tetramethylcyclohexane Derivatives

The chemical modification of the tetramethylcyclohexane core allows for the introduction of various functionalities, leading to oxidized, hydroxylated, and unsaturated derivatives. The synthesis and characterization of these compounds are crucial steps in exploring their potential applications.

The oxidation of the cyclohexane (B81311) ring leads to the formation of ketones, which are valuable intermediates in organic synthesis.

Tetramethylcyclohexanones : The synthesis of tetramethylcyclohexanones can be achieved through various methods. For instance, 3,3,5,5-tetramethylcyclohexanone (B79423) is prepared by the conjugate addition of a methylmagnesium halide, such as methylmagnesium chloride or bromide, to isophorone, often catalyzed by a copper compound like cuprous chloride. google.com This reaction provides a pathway to an important intermediate used in the synthesis of other complex molecules. google.com Other isomers, like 2,2,5,5-tetramethylcyclohexanone, can be synthesized by treating a suspension of magnesium shavings in absolute ether with methyl iodide. prepchem.com The bromination of 3,3,5,5-tetramethylcyclohexanone using reagents like pyridinium (B92312) tribromide (PTAB) can yield derivatives such as 2-Bromo-3,3,5,5-tetramethylcyclohexanone, which serves as an intermediate in the synthesis of more complex organic molecules.

Tetramethylcyclohexanediones : These diketones are versatile compounds used in organic synthesis and materials science. One common method for synthesizing 2,2,5,5-tetramethylcyclohexane-1,4-dione (B23200) involves the cyclization of linear diketone precursors, such as 2,5-dimethylhexa-2,4-dienedioic acid, under acidic conditions. These diones can undergo further reactions; for example, the reaction of the bishydrazone of 3,3,6,6-tetramethylcyclohexanedione-1,2 with silver oxide has been explored in the context of generating strained cycloalkynes. researchgate.net Compounds like 3,3,6,6-tetramethylcyclohexanedione are also used as photosensitizers in dental compositions. google.com A family of insecticidal natural products has been identified containing a tetramethylcyclohexenedione group attached to either a terpene or a phloroglucinol (B13840) moiety. nottingham.ac.uk

Tetramethylcyclohexanetriones : The trione (B1666649) derivatives of tetramethylcyclohexane are also of significant interest. For example, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione has been studied as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is relevant for its herbicidal activity. acs.org The synthesis of the alkaloid necatorone, a pigment found in toadstools, involves the condensation of the enol of tetramethylcyclohexanetrione with N-pyrroline. psu.edu

Table 1: Synthesis of Oxidized Tetramethylcyclohexane Derivatives

| Derivative Name | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 3,3,5,5-Tetramethylcyclohexanone | Isophorone | Methylmagnesium chloride, Copper(I) halide | google.com |

| 2,2,5,5-Tetramethylcyclohexanone | Magnesium, Methyl iodide | Absolute ether | prepchem.com |

| 2-Bromo-3,3,5,5-tetramethylcyclohexanone | 3,3,5,5-Tetramethylcyclohexanone | Pyridinium tribromide (PTAB), Anhydrous THF | |

| 2,2,5,5-Tetramethylcyclohexane-1,4-dione | 2,5-Dimethylhexa-2,4-dienedioic acid | Sulfuric acid, Toluene (reflux) | |

| Necatorone | Tetramethylcyclohexanetrione, N-pyrroline | Condensation reaction | psu.edu |

Hydroxylated derivatives, particularly diols, are important chiral building blocks and intermediates.

The synthesis of (1R,3S)-2,2,5,5-tetramethylcyclohexane-1,3-diol results in a chiral organic compound with a specific stereochemistry that is crucial for its application in the synthesis of pharmaceuticals and other organic compounds. lookchem.com The synthesis and structural characterization of protonated ethanol (B145695) derivatives of (R,R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-bis(aminium) have also been reported, highlighting the formation of specific hydrogen-bonded structures in the solid state. researchgate.net The reduction of tetramethylcyclohexanediones can yield the corresponding alcohols or alkanes, providing a route to these hydroxylated derivatives. For example, 2,2,3,6-tetramethyl-cyclohexanol can be used in the synthesis of other fragrance-related compounds. prepchem.com

Table 2: Examples of Hydroxylated Tetramethylcyclohexane Derivatives

| Compound Name | Key Structural Feature | Application/Significance | Reference |

|---|---|---|---|

| (1R,3S)-2,2,5,5-Tetramethylcyclohexane-1,3-diol | Chiral diol | Synthesis of pharmaceuticals | lookchem.com |

| (R,R)-N¹-(2-hydroxyethyl)-N¹,N²,N²-trimethylcyclohexane-1,2-bis(aminium) | Hydroxyethyl amino derivative | Study of solid-state structures | researchgate.net |

| 2,2,3,6-Tetramethyl-cyclohexanol | Monohydroxylated | Intermediate for fragrance compounds | prepchem.com |

The introduction of double bonds into the tetramethylcyclohexane ring creates unsaturated derivatives with unique reactivity.

Sterically congested cycloalkenes like 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene have been synthesized and characterized. nih.govacs.org The synthesis of this highly strained alkene was achieved in 43% yield by heating a selenadiazoline precursor. nih.govresearchgate.net Other tetramethylcyclohexene derivatives can be prepared through isomerization reactions in the presence of acid catalysts. google.com Substituted derivatives such as 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane are used as intermediates for more complex molecules, and their derivatives are studied for potential biological activities. The synthesis of this compound involves the chloromethylation of an ethenyl precursor followed by attachment to the tetramethylcyclohexane framework.

Hydroxylated Derivatives (e.g., Tetramethylcyclohexanediols)

Structural Modification and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. wikipedia.org This analysis allows for the modification of a bioactive compound to enhance its potency or selectivity by altering its chemical structure. wikipedia.org

In the context of tetramethylcyclohexane derivatives, SAR studies are crucial for optimizing their desired properties. For example, a series of insecticidal natural products containing a tetramethylcyclohexenedione moiety were isolated, and their biological activities against various insect species were evaluated. nottingham.ac.uk Synthesis of these compounds and their analogues allows for the exploration of how changes in the terpene or phloroglucinol part of the molecule affect their insecticidal and antifeedant potency. nottingham.ac.uk

Similarly, the herbicidal activity of β-triketone derivatives, such as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione, is directly linked to their ability to inhibit the HPPD enzyme. acs.org SAR studies on these types of molecules focus on modifying the benzoyl moiety and other substituents to maximize this inhibitory effect, leading to the development of effective herbicides. acs.org The modification of functional groups on the aromatic and other rings of a core structure is a common strategy in SAR studies to develop derivatives with optimized bioactivity. nih.gov

Application of Derivatives in Advanced Chemical Synthesis

Derivatives of 1,1,3,5-tetramethylcyclohexane are valuable intermediates in the synthesis of more complex and often biologically active molecules.

The functionalized tetramethylcyclohexane ring provides a robust and sterically defined platform for constructing larger molecular architectures.

Pharmaceutical and Agrochemical Synthesis : 3,3,5,5-tetramethylcyclohexanone is a key intermediate in the production of Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane), a drug used for treating Alzheimer's disease. google.com As mentioned, tetramethylcyclohexenedione and trione derivatives are scaffolds for potent herbicides and natural product insecticides. nottingham.ac.ukacs.org

Synthesis of Natural Products and Novel Materials : Chiral tetramethylcyclohexane derivatives serve as essential precursors for synthesizing natural products. For example, (1R,4S)-4-Hydroxy-1,2,2-trimethyl-cyclopentyl-methylketone, an essential precursor for the red dye capsorubin, can be prepared from a tetramethylcyclohexene derivative through a process involving epoxidation and ring contraction. google.com Furthermore, tetramethylcyclohexane derivatives are used in materials science; for instance, tetra(1,1,4,4-tetramethyl-6,7-tetralino)porphyrazine, a derivative of phthalocyanine, has been synthesized and studied for its photophysical properties. researchgate.net Other derivatives are used as plasticizers in polymers. smolecule.com

Table 3: Applications of Tetramethylcyclohexane Derivatives as Intermediates

| Derivative | Application | Resulting Complex Molecule/Material | Reference |

|---|---|---|---|

| 3,3,5,5-Tetramethylcyclohexanone | Pharmaceutical Synthesis | Neramexane | google.com |